molecular formula C21H23N3O6S2 B3005556 2,5-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 950319-89-8

2,5-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B3005556
CAS RN: 950319-89-8
M. Wt: 477.55
InChI Key: CUZPQMXLAXVDLZ-UHFFFAOYSA-N
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Description

2,5-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, also known as MPB-PEA, is a novel compound that has gained significant attention in the field of scientific research. This compound was first synthesized in 2016 and has since been extensively studied for its potential applications in various fields of research.

Scientific Research Applications

Photodynamic Therapy Application

  • The compound's potential in photodynamic therapy (PDT) for cancer treatment is highlighted. A zinc phthalocyanine derivative with benzenesulfonamide groups showed properties useful for PDT, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it suitable as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Applications in Heterocyclic Synthesis

  • Benzenesulfonamide acts as a powerful Directed Metalation Group (DMG) in arylsulfonamides, showing vast potential in the synthesis of heterocyclic compounds. This includes applications in the preparation of sultams, sultones, benzothiazinones, and benzothiazepines, among others, demonstrating its versatility in chemical synthesis (Familoni, 2002).

Antimicrobial Activity

  • Compounds containing benzenesulfonamide have shown antimicrobial activity against various bacteria and fungi. This suggests its potential use in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Photocatalytic Applications

  • The zinc(II) phthalocyanine derivative with benzenesulfonamide substituents has been studied for its potential in photocatalytic applications. Its properties like solubility in common solvents, monomeric species, and favorable photostability make it a suitable candidate for photocatalytic uses, particularly in environmental applications (Öncül, Öztürk, & Pişkin, 2021).

Molecular Docking Studies

  • Molecular docking studies of compounds with benzenesulfonamide structure have been conducted to understand their potential as cyclooxygenase-2 inhibitors. This could have implications in drug development for diseases where COX-2 inhibition is beneficial (Al-Hourani et al., 2015).

Structural Studies in Crystallography

  • Crystallographic studies of N-substituted benzenesulfonamides have been used to understand their conformational differences, which could have implications in designing molecules for specific biological activities (Borges et al., 2014).

Potential in Cancer Treatment

  • The photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units have been explored for their potential in photodynamic therapy, an alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).

Conformational Effects in Alkoxychalcone Hybrids

  • The inclusion of a methylene group in arylsulfonamide para-alkoxychalcones affects their conformation and crystal structure, which is crucial for understanding the molecular properties that influence biological activity (de Castro et al., 2013).

properties

IUPAC Name

2,5-diethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-4-29-17-9-11-19(30-5-2)20(14-17)32(27,28)24-16-8-6-7-15(13-16)18-10-12-21(23-22-18)31(3,25)26/h6-14,24H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZPQMXLAXVDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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